N-(2,2,2-Trichloro-1-hydroxyethyl)thiourea
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Overview
Description
N-(2,2,2-Trichloro-1-hydroxyethyl)thiourea is a compound of significant interest in various fields of science and industry It is characterized by the presence of a trichloromethyl group, a hydroxyethyl group, and a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-Trichloro-1-hydroxyethyl)thiourea typically involves the reaction of chloral (trichloroacetaldehyde) with thiourea. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reaction of Chloral with Thiourea: Chloral reacts with thiourea in the presence of a suitable solvent, such as ethanol or water, under reflux conditions. The reaction mixture is heated to facilitate the formation of this compound.
Purification: The crude product is purified using recrystallization techniques to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The purification steps may include additional techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,2,2-Trichloro-1-hydroxyethyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, alcohols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2,2,2-Trichloro-1-hydroxyethyl)thiourea has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of heterocyclic compounds and other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2,2,2-Trichloro-1-hydroxyethyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, disrupt cellular processes, and induce oxidative stress. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
N-(2,2,2-Trichloro-1-hydroxyethyl)formamide: Similar in structure but with a formamide group instead of a thiourea moiety.
N-(2,2,2-Trichloro-1-thioureidoethyl)carboxamides: Compounds with carboxamide groups, showing different reactivity and applications.
Uniqueness
N-(2,2,2-Trichloro-1-hydroxyethyl)thiourea is unique due to its combination of a trichloromethyl group, a hydroxyethyl group, and a thiourea moiety. This unique structure imparts specific chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
4043-53-2 |
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Molecular Formula |
C3H5Cl3N2OS |
Molecular Weight |
223.5 g/mol |
IUPAC Name |
(2,2,2-trichloro-1-hydroxyethyl)thiourea |
InChI |
InChI=1S/C3H5Cl3N2OS/c4-3(5,6)1(9)8-2(7)10/h1,9H,(H3,7,8,10) |
InChI Key |
XKCMUVSZMKWOCJ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(Cl)(Cl)Cl)(NC(=S)N)O |
Origin of Product |
United States |
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